molecular formula C6H8N2O3 B12366167 5-Acetyl-1,3-diazinane-2,4-dione

5-Acetyl-1,3-diazinane-2,4-dione

Cat. No.: B12366167
M. Wt: 156.14 g/mol
InChI Key: KCHZBPPQKQZJGR-UHFFFAOYSA-N
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Description

5-Acetyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1,3-diazinane-2,4-dione typically involves the reaction of hydrazinecarbothioamide with 2-sulfanylidene-1,3-diazinane-4,6-dione under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Acetyl-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit the growth of certain bacteria by interfering with their metabolic pathways . It may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diazinane: Another isomer of diazinane with nitrogen atoms at different positions.

    1,4-Diazinane:

    Hexahydropyrimidine: A related compound with a similar ring structure but different functional groups.

Uniqueness

5-Acetyl-1,3-diazinane-2,4-dione is unique due to its specific acetyl and diazinane structure, which imparts distinct chemical and biological properties. Its ability to form macrocyclic complexes and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

5-acetyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H8N2O3/c1-3(9)4-2-7-6(11)8-5(4)10/h4H,2H2,1H3,(H2,7,8,10,11)

InChI Key

KCHZBPPQKQZJGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CNC(=O)NC1=O

Origin of Product

United States

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